molecular formula C17H18F3N3 B5668657 1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane

1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane

Cat. No.: B5668657
M. Wt: 321.34 g/mol
InChI Key: SQCXHDAKPCTOGY-UHFFFAOYSA-N
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Description

1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane is a compound that belongs to the class of pyrimidine derivatives. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a trifluoromethyl group in the compound enhances its lipophilicity and metabolic stability, making it a valuable candidate for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane typically involves the following steps:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity of the final product. This includes controlling temperature, pressure, and reaction time, as well as using high-purity reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the trifluoromethyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or ethanol.

    Substitution: Nucleophiles such as amines, thiols, or halides; reactions are conducted in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds. Substitution reactions result in the formation of new derivatives with different functional groups.

Scientific Research Applications

1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane involves its interaction with molecular targets such as enzymes and receptors. The trifluoromethyl group enhances the compound’s binding affinity to these targets by increasing its lipophilicity and metabolic stability. This interaction can lead to the inhibition of specific biological pathways, resulting in the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-[4-Phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane is unique due to the presence of both the azepane and pyrimidine rings, which contribute to its diverse biological activities. The trifluoromethyl group further enhances its properties, making it a valuable compound for various scientific research applications.

Properties

IUPAC Name

1-[4-phenyl-6-(trifluoromethyl)pyrimidin-2-yl]azepane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3/c18-17(19,20)15-12-14(13-8-4-3-5-9-13)21-16(22-15)23-10-6-1-2-7-11-23/h3-5,8-9,12H,1-2,6-7,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCXHDAKPCTOGY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2=NC(=CC(=N2)C(F)(F)F)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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